Lipophilicity Modulation: Predicted logP Shift from Acetyl to Trifluoroacetyl Replacement in 6-Chloro-4-(trifluoromethyl)pyridin-2-yl Acetamides
Replacement of the acetyl group in N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide (CAS 1311278-70-2) with a trifluoroacetyl group in CAS 1311279-62-5 is predicted to increase lipophilicity, a critical determinant of membrane permeability, protein binding, and metabolic clearance. The trifluoroacetyl group is a well-established lipophilicity-enhancing bioisostere of the acetyl group, with the CF₃ substitution typically increasing logP by approximately 0.5–1.0 units relative to the CH₃ analog in congeneric series [1][2]. PubChem-computed XLogP3-AA values for representative analogs in this chemotype, such as methyl (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methylcarbamate (XLogP3-AA = 2.8), are consistent with this lipophilic character [3]. The trifluoroacetyl moiety also eliminates the metabolic soft spot of the N-acetyl methyl group, which is susceptible to CYP450-mediated hydroxylation, thereby potentially extending metabolic half-life in biological systems [1]. No experimentally measured logP or metabolic stability data for CAS 1311279-62-5 were identified in the public domain as of the search date.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) shift upon CF₃-for-CH₃ replacement on the amide acyl group |
|---|---|
| Target Compound Data | Predicted logP (XLogP3-AA): Not directly computed in PubChem for CAS 1311279-62-5. Chemotype-consistent estimate: ~3.0–3.5 based on congeneric analog data. |
| Comparator Or Baseline | Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methylcarbamate (PubChem CID 91654822): XLogP3-AA = 2.8 (PubChem computed). N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide (CAS 1311278-70-2): no published measured logP. |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.0 (acetyl→trifluoroacetyl replacement) based on general SAR for trifluoroacetyl bioisosteres. |
| Conditions | Computational prediction (XLogP3-AA) as deposited in PubChem; general structure–property relationships from medicinal chemistry literature for trifluoroacetyl-for-acetyl substitution [1][2][3]. |
Why This Matters
The predicted increase in lipophilicity relative to the N-acetyl analog offers a quantifiable basis for selecting CAS 1311279-62-5 when higher membrane permeability or altered tissue distribution is desired, provided the user verifies the property experimentally in their system of interest.
- [1] Purser, S., Moore, P.R., Swallow, S., Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37, 320–330. DOI: 10.1039/B610213C. (General SAR: trifluoromethyl and trifluoroacetyl effects on lipophilicity and metabolism.) View Source
- [2] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., Stahl, M. Fluorine in medicinal chemistry. ChemBioChem, 2004, 5, 637–643. DOI: 10.1002/cbic.200301023. (Effect of fluorination on logP and pKa.) View Source
- [3] PubChem. Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methylcarbamate. PubChem CID 91654822. XLogP3-AA = 2.8. Molecular Weight: 268.62 g/mol. View Source
